molecular formula C9H13N3O B8552787 n-Hydroxy-3-(phenylamino)propanimidamide

n-Hydroxy-3-(phenylamino)propanimidamide

Cat. No.: B8552787
M. Wt: 179.22 g/mol
InChI Key: HHLIUUYYYZDKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hydroxy-3-(phenylamino)propanimidamide is an organic compound with the molecular formula C₉H₁₃N₃O. It is known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a hydroxy group, a phenylamino group, and a propanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-3-(phenylamino)propanimidamide typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:

    Starting Materials: 3-(phenylamino)propanimidamide and hydroxylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C.

    Catalysts and Reagents: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The process involves:

    Raw Material Handling: Ensuring the purity and quality of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

n-Hydroxy-3-(phenylamino)propanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • n-Hydroxy-3-(phenylamino)propanamide
  • n-Hydroxy-3-(phenylamino)butanimidamide
  • n-Hydroxy-3-(phenylamino)pentanimidamide

Uniqueness

n-Hydroxy-3-(phenylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-anilino-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12)

InChI Key

HHLIUUYYYZDKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(phenylamino)propanenitrile (1 g, 6.84 mmol) and NH2OH (50% in water, 0.63 cm3, 10.26 mmol) in EtOH (10 cm3) were heated to reflux for 24 hours, after which the solvent and excess hydroxylamine were removed by rotary evaporator. To the residue was added water (10 cm3) and the mixture was extracted with CH2Cl2 (100 cm3). The extracts were concentrated under reduced pressure and the residue was purified by column chromatography (silica, Et2O) to give N′-hydroxy-3-(phenylamino)propanimidamide (0.77 g, 62.8%) as a white solid, mp 93-95° C. (lit mp 91-91.5° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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